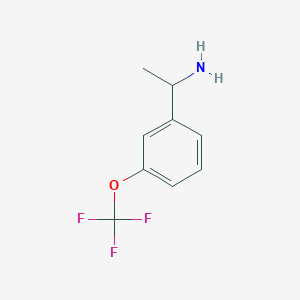

1-(3-(Trifluoromethoxy)phenyl)ethanamine

Overview

Description

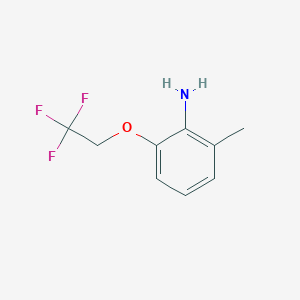

1-(3-(Trifluoromethoxy)phenyl)ethanamine is a chemical compound with the molecular formula C9H10F3NO . It has a molecular weight of 205.18 .

Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, a key chiral intermediate of selective tetrodotoxin-sensitive blockers was efficiently synthesized by a bienzyme cascade system formed by with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10F3NO/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-6H,13H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

Synthesis of Chiral Intermediates : A key application of this compound is in the synthesis of chiral intermediates for pharmaceuticals. For instance, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a variant of the compound, has been used as a chiral intermediate in the efficient synthesis of selective tetrodotoxin-sensitive blockers. This synthesis involved a bienzyme cascade system using R-ω-transaminase and alcohol dehydrogenase for higher efficiency and enantiomeric excess (Lu et al., 2022).

Development of Synthetic Routes : Another research application is in the development of novel synthetic routes for pharmaceutical intermediates. For example, a new synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate of Silodosin (used in treating benign prostatic hyperplasia), was developed. This route involved multiple steps, including O-alkylation, reduction, and etherification, highlighting the versatility of trifluoromethyl compounds in synthesis (Luo et al., 2008).

Ligand Synthesis and Characterization : This compound has also been used in the synthesis and characterization of chiral, conformationally mobile ligands. Such ligands have applications in forming chiral complexes with metals like Zn(II) and Cu(II), which have potential uses in catalysis and material science. The spatial arrangement of these ligands can resemble a propeller, influenced by substituents on the methylene arm, offering insights into stereochemical properties and interactions (Canary et al., 1998).

Synthesis and Antioxidant Activities : The compound has been involved in the synthesis of new chemical entities with antioxidant properties. For instance, the reaction of ethyl N'-(alkylidene/arylidene)hydrazonate with 2-(3,4-dimethoxy phenyl)ethanamine led to new compounds with significant antioxidant activity. This application is crucial in the development of new therapeutic agents with potential antioxidant benefits (Sancak et al., 2012).

Chemical Sensor Development : The compound has been utilized in the development of electrochemical sensors for trace level detection of heavy metals like mercury and cadmium. This highlights its potential in environmental monitoring and public health safety. The sensors demonstrated remarkable sensitivity and selectivity, making them suitable for practical applications (Shah et al., 2017).

Safety and Hazards

Properties

IUPAC Name |

1-[3-(trifluoromethoxy)phenyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-6H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRKIDIISISOKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

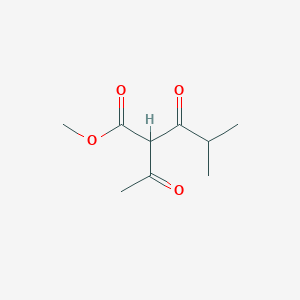

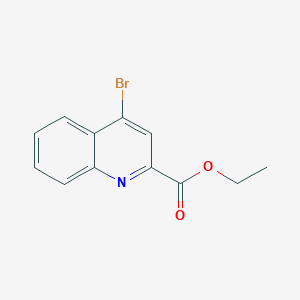

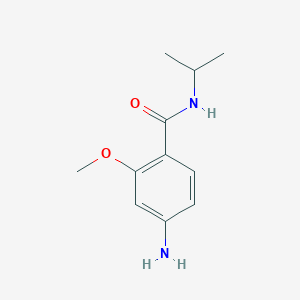

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]-](/img/structure/B3139065.png)

![4-Methoxybenzo[b]thiophene-2-carbonitrile](/img/structure/B3139071.png)

![[2-(2,6-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B3139076.png)

![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3139079.png)

![N-(4-chlorophenyl)-2-[(2,4-dimethoxybenzyl)amino]acetamide](/img/structure/B3139126.png)